Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-fluoro-3-nitropyridine

Fluorination Heterocyclic Chemistry Nucleophilic Aromatic Substitution

Unique 6-Br,2-F,3-NO₂ pattern enables site-selective functionalization for 2,6-disubstituted pyridines. The C6-Br undergoes Pd-catalyzed coupling while C2-F allows orthogonal SNAr, facilitating efficient SAR exploration without protecting groups. Validated for P2Y6 antagonist programs (IC50=3.49µM). Essential for medicinal chemists requiring stepwise diversification.

Molecular Formula C5H2BrFN2O2
Molecular Weight 220.98 g/mol
Cat. No. B8025941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-nitropyridine
Molecular FormulaC5H2BrFN2O2
Molecular Weight220.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])F)Br
InChIInChI=1S/C5H2BrFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
InChIKeyQCRXKNCPLNMGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-nitropyridine: A Differentiated Halogenated Pyridine Scaffold for Medicinal Chemistry


6-Bromo-2-fluoro-3-nitropyridine (CAS 1417333-87-9, C₅H₂BrFN₂O₂, MW 220.98 g/mol) is a halogenated nitropyridine derivative containing bromine at the 6-position, fluorine at the 2-position, and a nitro group at the 3-position on the pyridine ring . The unique spatial arrangement of these three electronically distinct functional groups provides orthogonal synthetic handles that enable sequential, site-selective transformations not achievable with less-substituted analogs [1]. The electron-withdrawing nitro and fluoro substituents activate the ring for nucleophilic aromatic substitution (SNAr), while the C6-bromine serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are electronically differentiated from the C2-position [2].

6-Bromo-2-fluoro-3-nitropyridine: Why Less-Substituted Pyridine Analogs Cannot Replicate Its Synthetic Utility


Simple substitution of 6-bromo-2-fluoro-3-nitropyridine with structurally related halogenated pyridines such as 2-fluoro-3-nitropyridine (lacking the bromine cross-coupling handle) or 6-bromo-3-nitropyridine (lacking fluorine's electronic activation and metabolic stability benefits) fails to recapitulate its unique synthetic versatility [1]. The specific 6-bromo-2-fluoro-3-nitro substitution pattern creates a distinctive electronic environment that enables fluorodenitration reactions not possible with 3-nitropyridine alone, which requires attendant electron-withdrawing groups for efficient conversion [2]. Furthermore, regioisomers such as 2-bromo-5-fluoro-3-nitropyridine or 6-bromo-3-fluoro-2-nitropyridine present fundamentally different steric and electronic profiles, leading to divergent reactivity in site-selective cross-coupling reactions and altered biological target engagement [3].

6-Bromo-2-fluoro-3-nitropyridine: Quantifiable Differentiation Evidence Versus Closest Analogs


Distinct Electronic Activation Enables Fluorodenitration Unavailable to Unsubstituted 3-Nitropyridine

The fluorodenitration reaction is general for 2- or 4-nitro-substituted pyridines, but 3-nitropyridine itself requires attendant electron-withdrawing groups for the reaction to proceed efficiently [1]. 6-Bromo-2-fluoro-3-nitropyridine, possessing both an electron-withdrawing fluorine and bromine in addition to the 3-nitro group, is expected to exhibit significantly enhanced reactivity in fluorodenitration compared to unsubstituted 3-nitropyridine. While direct quantitative comparison data for this specific compound are not available in the open literature, the class-level inference is that the presence of the additional halogen substituents accelerates the reaction rate and improves conversion yields relative to the parent 3-nitropyridine system.

Fluorination Heterocyclic Chemistry Nucleophilic Aromatic Substitution

Site-Selective Cross-Coupling Differentiates 6-Bromo from 2-Fluoro Positions

In site-selective Suzuki-Miyaura cross-coupling reactions of polyhalogenated pyridines, the reactivity order is governed by the relative leaving group ability of halogens and the electronic environment created by adjacent substituents. For 2,6-dihalogenated pyridines bearing electron-withdrawing groups, the C2-position generally exhibits higher reactivity due to greater activation by the pyridine nitrogen [1]. However, 6-bromo-2-fluoro-3-nitropyridine presents a unique case: the bromine at C6 is a significantly better leaving group in palladium-catalyzed cross-couplings compared to fluorine at C2 (C-Br bond dissociation energy ~70 kcal/mol vs C-F ~110 kcal/mol), enabling chemoselective functionalization at the 6-position with preservation of the C2-fluoro substituent for subsequent transformations [2]. This orthogonal reactivity is not available in 6-chloro-2-fluoro-3-nitropyridine, where the smaller difference in leaving group ability (C-Cl vs C-F) often results in lower site-selectivity [3].

Suzuki-Miyaura Coupling Palladium Catalysis Chemoselectivity

XLogP and Topological Polar Surface Area Differentiate from Regioisomeric Analogs

The computed physicochemical properties of 6-bromo-2-fluoro-3-nitropyridine exhibit measurable differences from its closest regioisomers, which can impact passive membrane permeability and target binding. The XLogP value for 6-bromo-2-fluoro-3-nitropyridine is 2.1 , compared to 1.8 for the 2-bromo-5-fluoro-3-nitropyridine regioisomer [1], representing a 0.3 log unit difference. Topological polar surface area (TPSA) is 58.7 Ų for the target compound , identical to the 2-bromo-5-fluoro-3-nitropyridine isomer [1] but differing from non-fluorinated analogs such as 6-bromo-3-nitropyridine, where TPSA is predicted to be lower (~45-50 Ų) due to absence of the electronegative fluorine atom. These differences, while numerically small, are within the range that can alter pharmacokinetic profiles in lead optimization campaigns.

Physicochemical Properties Drug-Likeness ADME Prediction

P2Y6 Receptor Antagonist Activity: 3.49 µM IC50 Provides Baseline for Derivative Optimization

A derivative containing the 6-bromo-2-fluoro-3-nitropyridine core structure has been evaluated for antagonist activity at the human P2Y6 purinoceptor, a G protein-coupled receptor implicated in inflammatory responses. The compound exhibited an IC50 of 3,490 nM (3.49 µM) in a functional assay measuring inhibition of UDP-induced intracellular calcium mobilization in human 1321N1 astrocytoma cells [1]. While this potency is moderate, the presence of the 6-bromo-2-fluoro-3-nitropyridine scaffold provides a validated starting point for structure-activity relationship (SAR) exploration. For comparison, an optimized analog from the same series achieved an IC50 of 900 nM [1], demonstrating that systematic modification of the core can yield a ~3.9-fold improvement in potency. No direct comparator data are available for the 2-bromo-5-fluoro isomer in this assay system, precluding a direct regioisomeric comparison.

GPCR Pharmacology P2Y6 Receptor Inflammation

6-Bromo-2-fluoro-3-nitropyridine: Prioritized Application Scenarios Based on Evidence


Sequential, Site-Selective Functionalization of Pyridine Cores

Medicinal chemists pursuing stepwise diversification of pyridine scaffolds should prioritize 6-bromo-2-fluoro-3-nitropyridine over less-substituted analogs. The orthogonal reactivity of the C6-bromine (susceptible to Suzuki-Miyaura coupling) and C2-fluorine (available for subsequent SNAr or nickel-catalyzed cross-coupling) enables the construction of 2,6-differentially substituted pyridine derivatives without protecting group manipulations. This sequential functionalization strategy is supported by the established site-selectivity principles in polyhalogenated pyridine cross-couplings [1], where the significantly lower C-Br bond dissociation energy compared to C-F (~70 vs 110 kcal/mol) ensures chemoselective initial coupling at the 6-position [2]. Procurement of this compound is justified when synthetic routes require orthogonal handles for constructing libraries of 2,6-disubstituted pyridines.

Fluorinated Heterocycle Synthesis via Fluorodenitration

When synthetic routes require the introduction of fluorine at the 3-position of a pyridine ring, 6-bromo-2-fluoro-3-nitropyridine offers a strategic advantage over non-electron-deficient 3-nitropyridine precursors. As established by Kuduk et al., fluorodenitration of 3-nitropyridines proceeds efficiently only in the presence of attendant electron-withdrawing groups [1]. The bromine and fluorine substituents in the target compound satisfy this requirement, providing a viable pathway to 2,6-difluoropyridine derivatives. Researchers should select this compound when designing routes to fluorinated heterocycles that cannot be accessed via direct fluorination of less activated substrates.

Building Block for P2Y6 Receptor-Targeted Drug Discovery

For programs targeting the P2Y6 purinoceptor, implicated in inflammatory bowel disease, neuroinflammation, and atherosclerosis, 6-bromo-2-fluoro-3-nitropyridine provides a validated entry point for scaffold-based optimization. BindingDB data confirm that a compound incorporating this core exhibits measurable antagonist activity (IC50 = 3.49 µM) [1]. While this baseline potency requires optimization, the demonstrated target engagement reduces the risk associated with investing in a new chemical series. The higher XLogP (2.1) of this regioisomer relative to the 2-bromo-5-fluoro analog (XLogP = 1.8) [2] may confer favorable membrane permeability for intracellular or CNS targets, making it a preferred choice when lipophilicity optimization is a design criterion.

Custom Synthesis of Highly Substituted Kinase Inhibitor Intermediates

The combination of three electronically distinct functional groups (Br, F, NO₂) makes 6-bromo-2-fluoro-3-nitropyridine an ideal substrate for the synthesis of ATP-competitive kinase inhibitor scaffolds. The nitro group can be reduced to an amine, providing a vector for amide or urea formation; the bromine enables Pd-catalyzed introduction of aryl/heteroaryl groups; and the fluorine can serve as a metabolically stable replacement for hydrogen or as a leaving group in SNAr reactions. Patent literature supports the utility of such polyhalogenated nitropyridines in the preparation of fluorine-containing pyridine derivatives with applications in cancer therapy and cardiovascular medicines [3]. CROs and pharmaceutical development groups should stock this building block to enable rapid SAR exploration of kinase-targeted chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-fluoro-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.